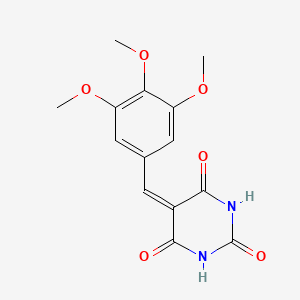

5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione

Description

5-(3,4,5-Trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound characterized by a hexahydropyrimidine-2,4,6-trione (barbiturate-like) core substituted with a 3,4,5-trimethoxybenzylidene group. This compound is synthesized via condensation reactions, such as Claisen–Schmidt or Michael additions, common in the preparation of benzylidene derivatives . Its structure is notable for the conjugated system formed by the benzylidene group and the pyrimidinetrione ring, which may enhance stability and intermolecular interactions.

Properties

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILAHWJMFWKLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and barbituric acid. This reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines, depending on the reducing agent used.

Scientific Research Applications

5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This leads to its sedative and anticonvulsant effects . Additionally, the compound may inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 5-(3,4,5-Trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione and Analogues

Key Observations:

- Core Structure Impact: The target compound’s pyrimidinetrione core differs from thiazolo-pyrimidinones (e.g., 7c in ) and thiazolidinones (e.g., 22 in ). These structural differences influence melting points and solubility. For instance, thiazolidinone derivatives exhibit higher melting points (158–217°C) compared to thiazolo-pyrimidinones (120–122°C), likely due to increased hydrogen bonding from thioxo groups .

- This may improve membrane permeability but reduce aqueous solubility.

- Synthetic Yields: Thiazolidinone derivatives (80–89% yields) are synthesized more efficiently than thiazolo-pyrimidinones (71%), possibly due to milder reaction conditions or fewer side reactions .

Pharmacokinetic Considerations :

- Secobarbital (), a pyrimidinetrione derivative with aliphatic substituents, has a hepatic metabolism and renal excretion profile. The aromatic benzylidene group in the target compound may prolong half-life due to reduced metabolic clearance compared to secobarbital’s aliphatic chains .

Biological Activity

5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydropyrimidine core substituted with a benzylidene moiety containing three methoxy groups. The presence of these functional groups may influence its solubility, stability, and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

- Research Findings : A study demonstrated that derivatives of hexahydropyrimidine compounds showed a marked increase in antioxidant activity as measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

- Case Study : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest.

- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, treatment with the compound resulted in reduced paw edema and inflammatory cell infiltration.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Method | Results | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | Significant activity (IC50 = 25 µg/mL) | |

| Antimicrobial | MIC Assay | Effective against S. aureus and E. coli (MIC = 32 µg/mL) | |

| Anti-inflammatory | Paw Edema Model | Reduced edema by 40% |

The mechanisms underlying the biological activities of this compound may involve:

- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.

- Inhibition of Enzymatic Activity : Potential inhibition of cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects.

- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.

Q & A

Q. What are the standard synthetic routes for 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between a hexahydropyrimidine-2,4,6-trione precursor and 3,4,5-trimethoxybenzaldehyde. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Catalyst use : Acidic or basic catalysts (e.g., piperidine) may accelerate condensation .

Optimization strategies include Design of Experiments (DoE) to assess interactions between variables, such as pH, temperature, and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzylidene moiety (δ 7.5–8.0 ppm for aromatic protons) and hexahydropyrimidine ring protons (δ 3.0–4.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 323.34) .

Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound in biological or catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the trimethoxybenzylidene group may act as an electron donor .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- Reaction Path Search : Quantum chemical methods (e.g., Nudged Elastic Band) model reaction mechanisms, such as tautomerization or ring-opening .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous pyrimidine-triones?

- Methodological Answer :

- Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentration ranges) across studies to identify confounding variables .

- Isosteric Replacement : Synthesize analogs (e.g., replacing S with O in the thioxo group) to isolate structural contributors to activity .

- Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to quantify potency variations under standardized conditions .

Q. How do substituents on the benzylidene moiety influence the compound’s stability and solubility in aqueous vs. organic media?

- Methodological Answer :

- LogP Measurement : Quantify partition coefficients to assess hydrophobicity. Trimethoxy groups increase logP, favoring organic solvents like DMSO .

- Accelerated Stability Testing : Expose derivatives to varied pH/temperature and monitor degradation via LC-MS. Electron-withdrawing groups (e.g., nitro) may reduce hydrolytic stability .

- Co-solvency Studies : Use water-miscible solvents (e.g., ethanol) to enhance aqueous solubility for in vitro assays .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Recrystallize samples from ethanol or acetonitrile and re-analyze via DSC for melting point consistency .

- Cross-Laboratory Validation : Collaborate with independent labs to reproduce NMR/IR spectra under identical instrumentation settings .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from spectroscopic data .

Application-Oriented Questions

Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of ATP-binding pockets .

- MIC Determination : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

- Cytotoxicity Screening : Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

Methodological Innovation

Q. How can machine learning enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of pyrimidine-trione analogs to predict ADMET properties (e.g., bioavailability, CYP450 interactions) .

- Generative Chemistry : AI platforms (e.g., Atomwise) propose novel substituents optimizing target binding and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.